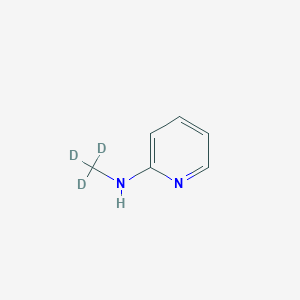

2-(Methylamino-d3)-pyridine

Description

Properties

Molecular Formula |

C6H8N2 |

|---|---|

Molecular Weight |

111.16 g/mol |

IUPAC Name |

N-(trideuteriomethyl)pyridin-2-amine |

InChI |

InChI=1S/C6H8N2/c1-7-6-4-2-3-5-8-6/h2-5H,1H3,(H,7,8)/i1D3 |

InChI Key |

SVEUVITYHIHZQE-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=CC=CC=N1 |

Canonical SMILES |

CNC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows the nucleophilic substitution of a halogenated pyridine precursor with a methylamino-d3 source or reductive amination of 2-aminopyridine derivatives using deuterated methylating agents. The key challenge is the incorporation of the deuterium atoms specifically into the methylamino group.

Method 1: Nucleophilic Substitution Using Deuterated Methylamine

A common approach is the reaction of a halogenated pyridine, such as 2-chloropyridine or 2-chloronicotinic acid derivatives, with methylamine-d3 (CD3NH2) or methylamine-d3 hydrochloride salts under basic conditions.

- Starting material: 2-chloronicotinic acid or 2-chloropyridine derivatives.

- Reagents: Methylamine-d3 hydrochloride, potassium carbonate (base), sometimes cuprous bromide as catalyst.

- Solvent: Dimethylformamide (DMF).

- Conditions: Heating at approximately 100 °C for several hours.

- Outcome: Formation of 2-(methylamino-d3)pyridine carboxylic acid or related intermediates.

- Subsequent reduction (e.g., with lithium aluminium hydride) converts carboxylic acid derivatives to the corresponding pyridinemethanol derivatives if needed.

This method allows direct substitution of the halogen with the methylamino-d3 group, preserving the deuterium labeling in the methyl group.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-chloronicotinic acid + CD3NH2·HCl, K2CO3, CuBr, DMF, 100 °C | 2-(Methylamino-d3)-3-pyridinecarboxylic acid | Not specified |

| 2 | Reduction with LiAlH4 | 2-(Methylamino-d3)pyridine-3-methanol | Not specified |

Note: This is adapted from analogous preparation of non-deuterated 2-(methylamino)pyridine derivatives.

Method 2: Reduction of 2-(Methylamino-d3)-3-pyridinecarboxylic Acid Esters

Another route involves the reduction of tert-butyl esters of 2-(methylamino-d3)-3-pyridinecarboxylic acid using borohydride/Lewis acid systems.

- Starting material: tert-butyl 2-(methylamino-d3)-3-pyridinecarboxylate.

- Reducing agents: Potassium borohydride combined with zinc chloride or other Lewis acids.

- Solvent: Tetrahydrofuran (THF) and toluene.

- Conditions: Stirring at room temperature for 2 hours, followed by reflux during the addition of the ester.

- Work-up: Neutralization with sodium hydroxide, extraction with ethyl acetate, washing, drying, and recrystallization.

- Outcome: 2-(Methylamino-d3)-3-pyridinemethanol as a white solid with high purity.

| Reagent Amounts | Conditions | Yield (%) |

|---|---|---|

| 11.4 g KBH4, 20.5 g ZnCl2, 25 g ester | Room temp 2 h + reflux during addition | 88.2% |

This method is efficient for obtaining the labeled pyridinemethanol derivative with high yield and purity.

Method 3: Indirect Synthesis via Halogenated Aminopyridine Intermediates

Some synthetic routes to substituted aminopyridines start from halogenated aminopyridines, which undergo nitration, diazotization, and substitution reactions to install amino or methylamino groups.

This multi-step sequence allows for the introduction of various substituents, including methylamino groups, and could be adapted for deuterated analogs.

Analysis and Comparison of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chloronicotinic acid or 2-chloropyridine | Methylamine-d3 hydrochloride, K2CO3, CuBr | DMF, 100 °C, several hours | Not specified | Direct substitution; preserves deuterium labeling |

| Reduction of tert-butyl esters | tert-butyl 2-(methylamino-d3)-3-pyridinecarboxylate | Potassium borohydride, ZnCl2 | THF/toluene, room temp + reflux | 88.2 | High yield; suitable for labeled alcohol derivatives |

| Multi-step halogenated route | Halogenated aminopyridine derivatives | Nitrating mixture, diazotization reagents, methylamine-d3 | Acidic conditions, controlled temp | Not specified | Complex; adaptable but less direct for deuterated methylamino |

Research Findings and Practical Considerations

Deuterium retention: The use of methylamine-d3 or its salts is critical to ensure the deuterium atoms are incorporated specifically in the methylamino group without exchange or loss during the reaction or work-up.

Reaction conditions: Elevated temperatures (around 100 °C) and polar aprotic solvents like DMF facilitate nucleophilic substitution on pyridine rings.

Purification: Recrystallization and extraction steps are essential to obtain high-purity labeled compounds, especially when isotopic labeling is used for analytical or mechanistic purposes.

Yield optimization: Using excess methylamine-d3 and proper base selection improves substitution efficiency and yield.

Safety: Handling of strong bases, reducing agents, and nitrating mixtures requires appropriate safety protocols.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Direct nucleophilic substitution with CD3NH2 | Straightforward; preserves label | Requires availability of CD3NH2 | Not specified |

| Reduction of tert-butyl esters | High yield; clean product | Requires prior ester synthesis | 88.2 |

| Multi-step halogenated aminopyridine route | Versatile for various derivatives | More complex; longer synthesis | Not specified |

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino-d3)-pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(Methylamino-d3)-pyridine is widely used in scientific research due to its unique properties. Some applications include:

Chemistry: Used as a labeled compound in spectroscopic studies to investigate reaction mechanisms and molecular interactions.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.

Industry: Applied in the development of new materials and catalysts with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-(Methylamino-d3)-pyridine involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered biological activity. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 2-(Methylamino-d3)-pyridine with analogous pyridine derivatives:

Isotopic Effects and Reactivity

- Metabolic Stability: The deuterated methyl group in this compound reduces the rate of C-D bond cleavage compared to C-H in non-deuterated analogs, prolonging its metabolic half-life .

- Synthetic Utility: Unlike 2-(Chloromethyl)pyridine hydrochloride, which is highly reactive in alkylation reactions , the methylamino-d3 group participates in deuterium-labeling studies without altering reaction pathways .

Q & A

Basic Research Questions

Q. How can 2-(Methylamino-d3)-pyridine be characterized using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm deuterium incorporation by observing the absence of protons in the methylamino-d3 group. Compare peak integration ratios between deuterated and non-deuterated analogs.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion [M+H] with a mass shift of +3 Da due to deuterium substitution. Isotopic purity can be assessed using isotopic distribution patterns .

- Infrared (IR) Spectroscopy : Identify vibrational modes of the pyridine ring and N–D stretching (≈2100–2300 cm), distinct from N–H stretches in non-deuterated analogs .

Q. What synthetic routes are recommended for preparing this compound with high isotopic purity?

- Methodological Answer :

- Deuterium Exchange : React 2-(methylamino)pyridine with deuterated reagents (e.g., DO under acidic catalysis) to replace methyl protons. Monitor reaction progress via NMR to ensure complete deuteration.

- Reductive Amination : Use deuterated methylamine (CDNH) and pyridine derivatives in reductive amination. Optimize conditions (e.g., NaBD as a reducing agent) to minimize proton contamination .

- Purification : Employ column chromatography with deuterated solvents (e.g., DCM-d) to maintain isotopic integrity during isolation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent deuteration loss or degradation. Label containers with isotopic content and hazard codes (e.g., H315 for skin irritation) .

- Waste Disposal : Segregate deuterated waste from non-deuterated materials. Use licensed disposal services for isotopic compounds to comply with environmental regulations .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (DKIEs) influence the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of deuterated vs. non-deuterated compounds in catalysis (e.g., hydrogenation). Use Arrhenius plots to quantify ratios and identify rate-limiting steps.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate isotopic effects on transition states. Validate with experimental data to reconcile discrepancies .

- Applications : Leverage DKIEs to stabilize intermediates in drug metabolism studies or enhance catalytic selectivity in asymmetric synthesis .

Q. What strategies resolve contradictions in metabolic pathway data for deuterated pyridine derivatives?

- Methodological Answer :

- Metabolomic Profiling : Use LC-MS/MS with isotopically labeled internal standards to track metabolites. Multivariate analysis (e.g., PCA) can distinguish CYP enzyme contributions (e.g., CYP1A2 vs. CYP2C) in metabolic activation .

- In Vitro/In Vivo Cross-Validation : Compare liver microsome assays (from humanized mouse models) with in vivo urinary metabolite profiles to identify interspecies differences in deuteration stability .

- Enzyme Inhibition : Apply selective CYP inhibitors (e.g., furafylline for CYP1A2) in microsome incubations to isolate competing metabolic pathways .

Q. How can isotopic labeling improve the detection of this compound in complex biological matrices?

- Methodological Answer :

- Stable Isotope Tracing : Use deuterated analogs as internal standards in quantitative LC-MS. Calibrate against non-deuterated analogs to correct for matrix effects .

- Isotope-Coded Affinity Tags (ICAT) : Label proteins or enzymes interacting with this compound for pull-down assays. MS-based quantification can identify binding partners with high specificity .

- Imaging Techniques : Apply MALDI-TOF imaging with deuterated probes to map spatial distribution in tissues, leveraging isotopic mass shifts for background suppression .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory results in deuteration efficiency studies?

- Methodological Answer :

- Multivariate Analysis : Use PCA or PLS-DA to identify outliers or batch effects in deuteration efficiency datasets. Normalize data using isotopic purity as a covariate .

- Error Propagation Models : Quantify uncertainties in isotopic enrichment using Monte Carlo simulations, especially for low-abundance deuterated species .

- Interlaboratory Validation : Share reference samples (e.g., deuterated standards) across labs to harmonize protocols and reduce measurement variability .

Q. How to design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and pH ranges (2–12). Monitor deuteration loss via -NMR or MS over time to calculate degradation kinetics .

- Isotopic Exchange Studies : Expose the compound to protonated solvents (e.g., HO) and quantify back-exchange using isotopic ratio MS. Derive activation energy for deuterium loss via Eyring plots .

- Structural Dynamics : Use molecular dynamics simulations to predict deuterium retention in solvated systems, correlating with experimental stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.